molecular formula C16H14NOP B12890705 2-(Diphenylphosphoryl)-1H-pyrrole CAS No. 62754-68-1

2-(Diphenylphosphoryl)-1H-pyrrole

Cat. No.: B12890705
CAS No.: 62754-68-1
M. Wt: 267.26 g/mol
InChI Key: ZHBBKBOJRLJYMO-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-1H-pyrrole is an organophosphorus compound that features a pyrrole ring substituted with a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)-1H-pyrrole typically involves the reaction of pyrrole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Pyrrole+(C6H5)2P(O)ClThis compound+HCl\text{Pyrrole} + \text{(C}_6\text{H}_5\text{)}_2\text{P(O)Cl} \rightarrow \text{this compound} + \text{HCl} Pyrrole+(C6​H5​)2​P(O)Cl→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the diphenylphosphoryl group directs the substitution to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

2-(Diphenylphosphoryl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organophosphorus compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)-1H-pyrrole involves its interaction with various molecular targets. The diphenylphosphoryl group can participate in coordination chemistry, forming complexes with metal ions. This property is exploited in catalysis and materials science. Additionally, the compound’s ability to undergo electrophilic substitution makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Used as a reagent in organic synthesis, particularly in the formation of amides and peptides.

    Diphenylphosphoryl chloride: A precursor in the synthesis of various organophosphorus compounds.

    Diphenylphosphine oxide: Known for its use in coordination chemistry and catalysis.

Uniqueness

2-(Diphenylphosphoryl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a diphenylphosphoryl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

62754-68-1

Molecular Formula

C16H14NOP

Molecular Weight

267.26 g/mol

IUPAC Name

2-diphenylphosphoryl-1H-pyrrole

InChI

InChI=1S/C16H14NOP/c18-19(16-12-7-13-17-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H

InChI Key

ZHBBKBOJRLJYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CN3

Origin of Product

United States

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